molecular formula C28H54O10 B14423477 10-Undecenoic acid, 3,6,9,12,15,18,21,24-octaoxapentacos-1-yl ester CAS No. 83276-94-2

10-Undecenoic acid, 3,6,9,12,15,18,21,24-octaoxapentacos-1-yl ester

Cat. No.: B14423477
CAS No.: 83276-94-2
M. Wt: 550.7 g/mol
InChI Key: WVZQZBRPMDMYIQ-UHFFFAOYSA-N
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Description

10-Undecenoic acid, 3,6,9,12,15,18,21,24-octaoxapentacos-1-yl ester, is a polyethylene glycol (PEG) ester derivative of 10-undecenoic acid (CAS 112-38-9, C₁₁H₂₀O₂) . The parent acid, 10-undecenoic acid, is an unsaturated fatty acid with a terminal double bond (C10–C11) and is widely recognized for its antifungal properties . The esterification with a PEG chain (octaoxapentacosyl group) introduces a hydrophilic segment, enhancing solubility and compatibility in aqueous formulations. The PEG chain contains eight ether oxygen atoms distributed across a 25-carbon backbone, forming a linear structure likely composed of repeating ethylene oxide (-OCH₂CH₂-) units. This modification balances the lipophilic fatty acid moiety with hydrophilic PEG, making the compound suitable for applications requiring emulsification or controlled release.

Properties

CAS No.

83276-94-2

Molecular Formula

C28H54O10

Molecular Weight

550.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl undec-10-enoate

InChI

InChI=1S/C28H54O10/c1-3-4-5-6-7-8-9-10-11-28(29)38-27-26-37-25-24-36-23-22-35-21-20-34-19-18-33-17-16-32-15-14-31-13-12-30-2/h3H,1,4-27H2,2H3

InChI Key

WVZQZBRPMDMYIQ-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOC(=O)CCCCCCCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Undecenoic acid, 3,6,9,12,15,18,21,24-octaoxapentacos-1-yl ester typically involves the esterification of 10-Undecenoic acid with a polyether alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester.

Industrial Production Methods

Industrial production of this compound can be achieved through the transesterification of castor oil derivatives. Castor oil is first converted to methyl ricinoleate, which is then pyrolyzed to yield 10-Undecenoic acid. This acid is subsequently esterified with a polyether alcohol under controlled conditions to produce the final ester.

Chemical Reactions Analysis

Types of Reactions

10-Undecenoic acid, 3,6,9,12,15,18,21,24-octaoxapentacos-1-yl ester can undergo various chemical reactions, including:

    Oxidation: The double bond in the undecenoic acid moiety can be oxidized to form epoxides or diols.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Amides, thioesters

Scientific Research Applications

10-Undecenoic acid, 3,6,9,12,15,18,21,24-octaoxapentacos-1-yl ester has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Studied for its potential as a surfactant in biological systems.

    Medicine: Investigated for its antifungal and antimicrobial properties.

    Industry: Utilized in the production of lubricants, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 10-Undecenoic acid, 3,6,9,12,15,18,21,24-octaoxapentacos-1-yl ester involves its interaction with cellular membranes. The ester can disrupt the lipid bilayer, leading to increased membrane permeability and cell lysis. This property is particularly useful in its antifungal and antimicrobial applications, where it targets the cell membranes of pathogens.

Comparison with Similar Compounds

Key Structural and Functional Differences

Parameter 10-Undecenoic Acid PEG Ester 26-Hydroxy-...-dodecanoate
Fatty Acid Moiety 10-Undecenoic acid (C11, unsaturated, C10–C11 double bond) Lauric acid (C12, saturated)
PEG Chain Length 25-carbon backbone with 8 ether oxygens (octaoxapentacosyl) 26-carbon backbone with 8 ether oxygens (octaoxahexacosyl)
Molecular Weight Estimated ~600–700 g/mol (exact data unavailable) Reported ~742 g/mol (based on formula C₃₈H₇₄O₁₁)
Key Functional Groups Terminal double bond (fatty acid), ester linkage Saturated alkyl chain, ester linkage
Stability Prone to oxidation due to unsaturated bond Higher oxidative stability (saturated chain)
Applications Antifungal formulations, solubilizing agents Surfactants in cosmetics, detergents

Physicochemical Properties

  • Hydrophilicity : Both compounds exhibit surfactant behavior due to PEG chains, but the longer PEG chain in the lauric acid ester (26 vs. 25 carbons) may marginally enhance water solubility .
  • Thermal Stability: The saturated lauric acid ester is more thermally stable, whereas the undecenoic acid derivative requires stabilization against oxidation .
  • Solubility : The unsaturated fatty acid in the target compound may reduce crystallinity compared to the lauric acid ester, improving miscibility with oils.

Research Findings and Limitations

  • Antifungal Activity: While 10-undecenoic acid itself is a well-documented antifungal agent , its PEG ester’s efficacy remains understudied. Preliminary studies suggest PEGylation may reduce irritation while maintaining activity.
  • Environmental Impact : PEG esters are generally biodegradable, but chain length affects degradation rates. Shorter chains (e.g., octaoxapentacosyl) may degrade faster than longer variants .
  • Toxicity: No specific data exist for the target compound, but lauric acid PEG esters are classified as low-risk surfactants, implying similar safety for the undecenoic derivative .

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